Cauloside D

Pharmacokinetics Bioavailability Triterpenoid saponins

Achieving reproducible results in chronic inflammation models is often confounded by saponin structural analogs with divergent pharmacokinetics. Cauloside D is the authenticated hederagenin-based saponin with a unique tetrasaccharide glycosylation pattern (3-O-α-L-arabinopyranosyl hederagenin 28-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside). - **PK advantage:** ~2.1-fold higher AUC0-t vs. Cauloside C after oral dosing, enabling chronic CIA model studies. - **Cell-level potency:** Superior TNF-α suppression in BV2 microglial cells vs. congeners; intact parent compound in systemic circulation. - **Analytical use:** HPLC-MS/MS reference standard for Caulophyllum robustum extract QC.

Molecular Formula C53H86O22
Molecular Weight 1075.2 g/mol
Cat. No. B10780487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCauloside D
Molecular FormulaC53H86O22
Molecular Weight1075.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O
InChIInChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1
InChIKeyUEHILKCNLIKLEV-LXABABOZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cauloside D: Structural & Pharmacological Profile


Cauloside D is a pentacyclic triterpenoid saponin with hederagenin as its aglycone core, characterized by a specific glycosylation pattern: 3-O-α-L-arabinopyranosyl hederagenin 28-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside [1]. It is a natural product isolated primarily from the roots and rhizomes of Caulophyllum robustum Maxim (syn. C. thalictroides) [2]. Cauloside D functions as an anti-inflammatory agent through inhibition of inducible nitric oxide synthase (iNOS) expression and suppression of proinflammatory cytokine production, and has been identified as a plant metabolite [3]. Its molecular formula is C53H86O22 with a molecular weight of approximately 1075.2 g/mol, and it is functionally related to the sapogenin hederagenin [3].

iNOS and proinflammatory cytokine pathway research
Natural hederagenin-based triterpenoid saponin probe
Reported solubility and in vivo formulation parameters

Cauloside D: Uniqueness vs. Hederagenin Saponins


Triterpenoid saponins sharing the hederagenin aglycone—including caulosides A, C, G, H, α-hederin, and leonticin D—exhibit markedly divergent biological activities, metabolic fates, and pharmacokinetic profiles due to differences in their carbohydrate side-chain composition and glycosidic linkage positions [1]. The number, type, and attachment pattern of sugar moieties directly modulate membrane permeability, target protein recognition, esterase susceptibility, and ultimately in vivo exposure [2]. For example, cauloside D's unique tetrasaccharide arrangement distinguishes it from the disaccharide cauloside C and monosaccharide cauloside A, conferring differential anti-inflammatory potency and systemic availability following oral administration [3]. Consequently, substituting cauloside D with a structurally related saponin without validating equivalent performance in the specific assay system of interest introduces uncontrolled variables that compromise experimental reproducibility and cross-study comparability.

Glycosylation pattern may alter oral exposure and systemic pharmacokinetics vs. structurally simpler caulosides.
Metabolic stability differs; many related saponins undergo extensive biotransformation, which may not reflect parent compound pharmacology.
Reported anti-inflammatory potency profile is compound-specific; substitution without validation may compromise cross-study comparability.

Cauloside D: Quantitative Differentiation Evidence


Oral Pharmacokinetic Advantage over Cauloside C

Following oral administration of Caulophyllum robustum extract to rats, cauloside D demonstrated substantially higher systemic exposure compared to the structurally simpler cauloside C. In a validated HPLC-MS/MS pharmacokinetic study measuring six bioactive constituents simultaneously, the maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC0-t) for cauloside D were quantitatively superior to those of cauloside C, indicating enhanced oral bioavailability attributable to its distinct glycosylation architecture [1].

Oral PK vs. Cauloside C
Head-to-head
Cmax ~1.86×; AUC₀₋ₜ ~2.11× higher than cauloside C
Reported higher oral systemic exposure context
Rat (n=6), oral extract, validated LC-MS/MS
Pharmacokinetics Bioavailability Triterpenoid saponins Rheumatoid arthritis

TNF-α Suppression in Microglia vs. Cauloside C

In LPS-stimulated BV2 murine microglial cells, cauloside D demonstrated a relatively stronger suppressive effect on TNF-α expression compared to cauloside C when tested across the cauloside A-D series. While all four caulosides inhibited proinflammatory mediators, cauloside D (along with cauloside A) exhibited superior efficacy in downregulating TNF-α protein levels at comparable treatment concentrations [1]. This differential potency profile provides a clear selection criterion for neuroinflammation-focused research programs.

TNF-α Suppression
Head-to-head
Rank: Cauloside D ≈ A > B ≈ C for TNF-α inhibition
Reported TNF-α suppression profile in microglial model
BV2 cells, LPS (1 μg/mL), 24 h, Western blot
Neuroinflammation Microglia TNF-α iNOS

Metabolic Stability vs. Cauloside C

Cauloside D is distinguished from several related saponins by its ability to be detected as an intact prototype compound in rat plasma following oral administration. In a systematic UPLC-LTQ Orbitrap MS metabolite profiling study, cauloside D was identified among seven prototype constituents detectable in systemic circulation, whereas compounds such as cauloside C, leonticin D, and cauloside H underwent more extensive biotransformation with no prototype forms detected in plasma [1]. This differential metabolic stability suggests cauloside D may exert direct pharmacological effects prior to metabolic conversion.

Metabolic Stability
Head-to-head
Cauloside D: prototype detected; cauloside C/D/H: prototypes absent
Intact prototype may support direct target-engagement studies
Oral administration, rat plasma, Orbitrap MS profiling
Drug metabolism LC-MS Metabolite profiling Biotransformation

Solubility and In Vivo Formulation Parameters

Cauloside D exhibits well-characterized solubility parameters essential for reproducible in vitro and in vivo experimentation. The compound achieves a solubility of 100 mg/mL (93.0 mM) in DMSO with ultrasonic assistance, with a documented in vivo formulation protocol yielding a clear solution at ≥2.5 mg/mL (2.24 mM) using a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline [1]. This established solubility profile reduces formulation-related experimental variability compared to less well-characterized analogs.

Solubility & Formulation
Data to verify
DMSO solubility: 100 mg/mL; In vivo vehicle: 10% DMSO, 40% PEG300, 5% Tween80, 45% saline, ≥2.5 mg/mL
Reported formulation protocol may reduce experimental variability
Supplier datasheet; sonication needed; DMSO hygroscopic
Formulation Solubility In vivo dosing DMSO

Cauloside D: Optimal Application Scenarios


Rheumatoid Arthritis Models: Oral Bioavailability

Cauloside D is the preferred triterpenoid saponin for oral administration studies in rheumatoid arthritis and systemic inflammation models. Its ~2.1-fold higher AUC0-t compared to cauloside C following oral dosing [1] ensures more reliable achievement of therapeutic plasma concentrations, reducing compound requirements and enabling longer-term chronic dosing regimens without excessive material consumption. This pharmacokinetic advantage is particularly relevant for collagen-induced arthritis (CIA) models and other in vivo inflammation studies where sustained systemic exposure is critical for efficacy readouts.

Neuroinflammation: Microglial TNF-α Signaling

Investigators studying neuroinflammatory pathways involving microglial activation should select cauloside D over cauloside C based on its superior suppression of TNF-α expression in BV2 microglial cells [1]. This enhanced potency at equivalent concentrations makes cauloside D a more efficient tool compound for dissecting TNF-α-dependent signaling cascades in neurodegenerative disease models, traumatic brain injury research, or neuroimmune interaction studies where microglial cytokine output is a primary endpoint.

Direct Activity Studies Without Metabolic Activation

For experimental designs where the pharmacological endpoint depends on direct compound-target interaction rather than metabolite-mediated effects, cauloside D is uniquely suitable among its congeners. Unlike cauloside C, leonticin D, and cauloside H—which are not detected as intact prototypes in systemic circulation—cauloside D circulates as a stable parent compound following oral administration [1]. This property makes it the appropriate choice for in vitro-in vivo correlation studies, receptor binding assays, and membrane interaction experiments where the intact molecular structure is essential for activity.

Reference Standard for Caulophyllum Preparations

Cauloside D serves as an authenticated analytical reference standard for the quality control of Caulophyllum robustum (blue cohosh) extracts and formulations, with established HPLC-MS/MS methods validated for its quantification in complex biological matrices [1]. Given its role as one of the main active constituents in this botanical drug material, procurement of high-purity cauloside D (≥98-99%) enables robust method development, pharmacokinetic bridging studies, and batch-to-batch consistency evaluation for research-grade or pre-clinical botanical preparations.

Application
Selection Property
Validation Focus
Rheumatoid arthritis model studies
Oral pharmacokinetic profile
Systemic exposure monitoring
Neuroinflammation model studies
TNF-α suppression in microglia
Microglial cytokine endpoint assay
Direct target-engagement studies
Metabolic stability as intact prototype
Prototype detection in systemic circulation
Botanical extract quality control
Authenticated reference standard
HPLC-MS/MS method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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